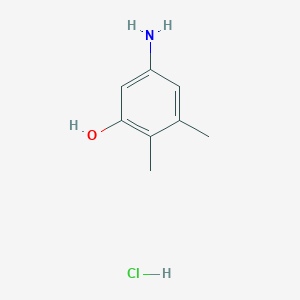

5-Amino-2,3-dimethylphenol hydrochloride

Description

BenchChem offers high-quality 5-Amino-2,3-dimethylphenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2,3-dimethylphenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-2,3-dimethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-5-3-7(9)4-8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARXHISNBACNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-Amino-2,3-dimethylphenol hydrochloride in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability, formulation development, and process chemistry. This guide provides a comprehensive technical overview of the solubility profile of 5-Amino-2,3-dimethylphenol hydrochloride, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, analyze an illustrative solubility dataset across a range of common organic solvents, and discuss the practical implications of these findings for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solvent Selection

5-Amino-2,3-dimethylphenol hydrochloride is a versatile chemical entity characterized by its substituted phenolic ring. The presence of an amino group, two methyl groups, and a hydroxyl group, along with its formulation as a hydrochloride salt, imparts a unique combination of polar and non-polar characteristics. Understanding its solubility is paramount for its effective use in pharmaceutical manufacturing, where solvents are integral to synthesis, extraction, purification, and crystallization processes.[1][2] The choice of solvent can significantly influence reaction kinetics, yield, purity, and the final crystalline form of the compound, which in turn affects its stability and bioavailability.[2]

This guide serves as a practical resource for scientists to predict, determine, and interpret the solubility of this compound, thereby facilitating more efficient and robust process development and formulation design.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is a reflection of the intermolecular forces between the solute and solvent molecules. For 5-Amino-2,3-dimethylphenol hydrochloride, the following factors are at play:

-

Polarity: As a hydrochloride salt, the molecule possesses a significant ionic character, favoring interactions with polar solvents. The amino and hydroxyl groups are capable of hydrogen bonding, further enhancing solubility in protic solvents like alcohols.

-

Non-Polar Character: The benzene ring and the two methyl groups introduce a lipophilic nature to the molecule, allowing for some degree of solubility in less polar organic solvents.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent will all play a crucial role in its ability to dissolve 5-Amino-2,3-dimethylphenol hydrochloride.

A thorough understanding of these molecular properties allows for an initial, qualitative prediction of solubility, which must then be confirmed through empirical measurement.[3]

Experimental Determination of Solubility

The equilibrium shake-flask method is a widely accepted and recommended technique for determining the solubility of a compound.[4] This method involves agitating an excess amount of the solute in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

5-Amino-2,3-dimethylphenol hydrochloride (purity >99%)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter (for aqueous solutions, if applicable)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions: Add an excess amount of 5-Amino-2,3-dimethylphenol hydrochloride to a series of vials, ensuring a visible amount of solid remains undissolved. Accurately add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.[5]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C and 40°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in solution does not change significantly between sequential time points.[4]

-

Sample Separation: Remove the vials from the shaker and allow them to stand at the experimental temperature for a short period. Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.[6] The analysis of phenolic compounds can often be achieved with UV detection around 280 nm, though the optimal wavelength should be determined experimentally.[5]

-

Data Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Illustrative Solubility Profile

The following table presents a plausible, illustrative solubility profile for 5-Amino-2,3-dimethylphenol hydrochloride in a range of organic solvents at two different temperatures.

| Solvent | Solvent Type | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |

| Methanol | Polar Protic | 5.1 | 150.5 | 185.2 |

| Ethanol | Polar Protic | 4.3 | 85.3 | 105.8 |

| Isopropanol | Polar Protic | 3.9 | 35.1 | 48.9 |

| Acetonitrile | Polar Aprotic | 5.8 | 15.6 | 22.4 |

| Acetone | Polar Aprotic | 5.1 | 10.2 | 15.7 |

| Dichloromethane | Polar Aprotic | 3.1 | 1.8 | 3.5 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 0.9 | 1.8 |

| Toluene | Non-Polar | 2.4 | <0.1 | 0.2 |

| Heptane | Non-Polar | 0.1 | <0.1 | <0.1 |

Note: This data is for illustrative purposes to demonstrate expected trends and is not based on experimentally verified results for this specific compound.

Analysis and Discussion of Results

The illustrative data reveals several key trends:

-

High Solubility in Polar Protic Solvents: The highest solubility is observed in polar protic solvents, particularly methanol and ethanol. This is attributed to the strong hydrogen bonding interactions between the hydroxyl and amino groups of the solute and the alcohol solvents, as well as the favorable solvation of the hydrochloride salt.

-

Moderate to Low Solubility in Polar Aprotic Solvents: While polar aprotic solvents like acetonitrile and acetone have high polarity indices, the solubility is significantly lower than in protic solvents. This suggests that hydrogen bonding is a primary driver of solubility for this compound.

-

Negligible Solubility in Non-Polar Solvents: As expected, the compound is practically insoluble in non-polar solvents like toluene and heptane. The energy required to break the strong intermolecular forces in the crystalline solute is not compensated by the weak van der Waals forces that would be formed with these solvents.

-

Temperature Dependence: In all cases where solubility is measurable, it increases with temperature. This indicates that the dissolution process is endothermic, which is typical for the solubility of crystalline solids.

Practical Applications in Research and Development

The solubility profile is a critical tool for various stages of pharmaceutical development:

-

Process Chemistry: Knowledge of solubility in different solvents is essential for designing efficient crystallization and purification processes.[2] For instance, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

-

Formulation Development: For liquid dosage forms, a solvent that can dissolve the API at the target concentration is required. For solid dosage forms, understanding solubility is the first step in exploring techniques to enhance dissolution and bioavailability, such as the formation of amorphous solid dispersions.[7]

-

Analytical Method Development: The choice of diluent for analytical techniques like HPLC is guided by the solubility of the API to ensure complete dissolution before analysis.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 5-Amino-2,3-dimethylphenol hydrochloride. By combining theoretical principles with a robust experimental methodology, researchers can generate reliable solubility data. This data is indispensable for making informed decisions in process chemistry, formulation development, and analytical sciences, ultimately leading to a more efficient and scientifically sound drug development process. The illustrative data presented herein highlights the significant influence of solvent polarity and hydrogen bonding capabilities on the dissolution of this compound.

References

- Purosolv. (2025-04-22). Choosing the Right Solvent for Drug Manufacturing.

- Coastview Solvents. (2023-09-02). Understanding the Role of Solvents in Pharmaceutical Manufacturing.

- ResearchGate. (n.d.). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice.

- Haltermann Carless. (2020-09-04). How to make the right choice when buying solvents for the pharmaceutical industry.

- Amofor. (2023-12-21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.

- PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds.

- MDPI. (2022-12-16). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- PubMed. (2024-07-20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.

- JoVE. (2021-04-20). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes.

- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.

- PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.

- World Health Organization (WHO). (n.d.). Annex 4.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. coastviewsolvents.com [coastviewsolvents.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. who.int [who.int]

- 5. Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media [mdpi.com]

- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

An In-depth Technical Guide to the Acidity Constants (pKa) of 5-Amino-2,3-dimethylphenol Hydrochloride

This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the acidity constants (pKa values) of 5-Amino-2,3-dimethylphenol hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization behavior of this compound for applications in formulation, analytical method development, and pharmacological studies.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant, or pKa, is a critical physicochemical parameter that governs the extent of ionization of a molecule at a given pH. For an active pharmaceutical ingredient (API) like 5-Amino-2,3-dimethylphenol hydrochloride, its pKa values dictate fundamental properties such as solubility, lipophilicity, membrane permeability, and protein binding. Consequently, a thorough understanding of its ionization behavior is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the rational design of stable and bioavailable formulations.

5-Amino-2,3-dimethylphenol is a bifunctional molecule containing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. The hydrochloride salt form ensures that the basic amino group is protonated, enhancing its aqueous solubility. This guide will delve into the theoretical estimation of the pKa values for both functional groups and provide a detailed, field-proven experimental protocol for their precise determination.

Theoretical Framework: Predicting the Ionization Behavior of 5-Amino-2,3-dimethylphenol

The acidity of the phenolic hydroxyl group and the basicity of the aromatic amino group in 5-Amino-2,3-dimethylphenol are influenced by the electronic effects of the substituents on the benzene ring.

-

The Phenolic Hydroxyl Group (pKa₁) : Phenols are weakly acidic, with the pKa of the parent phenol being approximately 9.95.[1] The presence of electron-donating groups, such as alkyl groups, generally increases the pKa (decreases acidity) by destabilizing the phenoxide anion. Conversely, electron-withdrawing groups decrease the pKa (increase acidity). In 5-Amino-2,3-dimethylphenol, the two methyl groups are electron-donating through an inductive effect, which is expected to raise the pKa of the phenolic hydroxyl group compared to phenol. The amino group, being a strong electron-donating group through resonance, will further increase the electron density in the ring, destabilizing the phenoxide anion and thus significantly increasing the pKa. For instance, the pKa of 4-aminophenol's hydroxyl group is 10.3.[1] The pKa of 2,3-dimethylphenol is approximately 10.50.[2] Considering the combined electron-donating effects of the two methyl groups and the amino group, the pKa of the phenolic hydroxyl in 5-Amino-2,3-dimethylphenol is anticipated to be higher than that of both 4-aminophenol and 2,3-dimethylphenol.

-

The Amino Group (pKa₂) : The basicity of an aromatic amine is expressed by the pKa of its conjugate acid (the anilinium ion). The pKa of the anilinium ion is approximately 4.6. Electron-donating groups on the aromatic ring increase the electron density on the nitrogen atom, making the amine more basic and thus increasing the pKa of its conjugate acid. The two methyl groups on the ring will have an electron-donating inductive effect, which is expected to increase the basicity of the amino group. The phenolic hydroxyl group is a deactivating, ortho-, para-directing group and has a weak electron-withdrawing inductive effect but a stronger electron-donating resonance effect. The overall effect on the basicity of the amino group at the meta position will be a combination of these factors. For comparison, the pKa of the conjugate acid of 4-aminophenol is 5.48.[3]

Based on this analysis, we can estimate the pKa values for 5-Amino-2,3-dimethylphenol.

Table 1: Estimated pKa Values for 5-Amino-2,3-dimethylphenol

| Functional Group | Estimated pKa | Rationale |

| Phenolic Hydroxyl (-OH) | ~10.5 - 11.0 | Higher than 2,3-dimethylphenol (10.50)[2] and 4-aminophenol (10.3)[1] due to the combined electron-donating effects of two methyl groups and one amino group. |

| Protonated Amino Group (-NH₃⁺) | ~4.5 - 5.5 | Similar to or slightly higher than aniline (4.6) due to the electron-donating methyl groups, with the hydroxyl group having a mixed effect. |

These estimations provide a valuable starting point for experimental determination.

Ionization Equilibria

The ionization of 5-Amino-2,3-dimethylphenol hydrochloride in aqueous solution can be represented by the following equilibria:

Caption: Ionization equilibria of 5-Amino-2,3-dimethylphenol.

Experimental Determination of pKa Values

Potentiometric titration is a robust and widely used method for the determination of pKa values.[4] This technique involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa values can be determined from the inflection points of the resulting titration curve.

Principle of Potentiometric Titration

For a diprotic acid like the fully protonated 5-Amino-2,3-dimethylphenol hydrochloride, the titration with a strong base (e.g., NaOH) will show two equivalence points. The pKa values can be determined from the pH at the half-equivalence points.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

5-Amino-2,3-dimethylphenol hydrochloride (of known purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

High-purity water (e.g., Milli-Q or equivalent)

-

pH buffer solutions (pH 4.00, 7.00, and 10.00) for calibration

Instrumentation:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a magnetic stirrer and a burette

-

Analytical balance

-

Thermostatically controlled water bath or reaction vessel

Experimental Workflow:

Caption: Experimental workflow for potentiometric pKa determination.

Procedure:

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00. Ensure the temperature of the buffers and the sample solution is the same.

-

Analyte Solution Preparation: Accurately weigh approximately 50-100 mg of 5-Amino-2,3-dimethylphenol hydrochloride and dissolve it in approximately 50 mL of high-purity water in a thermostatted beaker.

-

Titration:

-

Immerse the calibrated pH electrode and the tip of the burette containing the standardized 0.1 M NaOH solution into the analyte solution.

-

Begin stirring the solution gently.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the pH readings versus the volume of NaOH added to generate the titration curve.

-

To accurately determine the equivalence points, calculate the first and second derivatives of the titration curve. The equivalence points correspond to the peaks in the first derivative plot and the zero crossings in the second derivative plot.

-

The pKa of the protonated amino group (pKa₂) is the pH at the first half-equivalence point.

-

The pKa of the phenolic hydroxyl group (pKa₁) is the pH at the second half-equivalence point.

-

Alternative and Confirmatory Methods

While potentiometric titration is a reliable primary method, other techniques can be employed for confirmation or for compounds with low solubility or overlapping pKa values.

-

Spectrophotometric Titration: This method is suitable for compounds where the protonated and deprotonated species have different UV-Vis absorption spectra.[5] By measuring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.[6]

-

Capillary Electrophoresis (CE): CE can be used to determine pKa values by measuring the electrophoretic mobility of the analyte as a function of the background electrolyte pH.

Conclusion

The pKa values of 5-Amino-2,3-dimethylphenol hydrochloride are fundamental to its chemical and biological behavior. This guide has provided a theoretical framework for estimating these values based on the electronic effects of its substituents and a detailed, practical protocol for their experimental determination using potentiometric titration. Accurate determination of these pKa values is a critical step in the successful development of drug candidates, enabling informed decisions in formulation, analytical method development, and biopharmaceutical assessment.

References

-

Evans, D. A. (n.d.). The Evans pKa Table. Harvard University. Retrieved from [Link]

-

Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 28-39. [Link]

-

PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Xylenol. In Wikipedia. Retrieved from [Link]

-

Aktaş, A. H., Ertokuş, G. P., & Çelik, M. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218. [Link]

-

Polat, S., Yilmaz, B., & Goger, N. G. (2019). A systematic review of various pKa determination techniques. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-59. [Link]

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

-

Santos, J. L., et al. (2010). Potentiometric and spectrophotometric determination of pKa values of some new potential adenosine receptor antagonists. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 126-132. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 6). 8.17: The Effect of Substituents on pKa. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (n.d.). o-Xylenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,3-dimethyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

-

Vedantu. (n.d.). Potentiometric Titration. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

-

Quora. (2018, April 26). How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? Retrieved from [Link]

-

Chimactiv. (n.d.). Potentiometric titration of base salts. AgroParisTech. Retrieved from [Link]

-

Filo. (2025, February 22). 2 Aminophenol hydrochloride is pictured at right. As is, the acid is full... Retrieved from [Link]

-

Wyzant. (2021, April 20). why is it harder to determine experimentally the pka and ka of Hcl? Retrieved from [Link]

-

Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

NPL Publications. (2003, January 1). Improved Methodology for High Accuracy Titration of HCl and Experimental Demonstration of Equivalence with Coulometry. Retrieved from [Link]

-

University of Alberta. (n.d.). Potentiometric titration of a HCl–H3PO4 mixture. Retrieved from [Link]

-

ACS Publications. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

Photrio.com Photography Forums. (2021, May 26). p-Aminophenol Hydrochloride Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). The pK a values for aminophenols isomers. Retrieved from [Link]

-

Grokipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, June 9). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Retrieved from [Link]

-

MDPI. (2022, December 1). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Retrieved from [Link]

-

Scribd. (2001, April 4). Hammett Plot. Retrieved from [Link]

-

YouTube. (2020, November 3). Calculate the pKa of an organic acid/base using Hammett and Taft constants. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Retrieved from [Link]

-

Wikipedia. (n.d.). Xylenol. Retrieved from [Link]

-

Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

Schlegel Group. (2017, May 31). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Retrieved from [Link]

-

AFIT. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

-

AFIT. (2001, August 29). Substituent Effects on the Physical Properties and pKa of Phenol. Retrieved from [Link]

-

Wright State University. (n.d.). Comparison of Different AtomicChargeSchemes for Predicting pKa Variations in Substituted Anilines and Phenols. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Predicting pKa values of substituted phenols from atomic charges. Retrieved from [Link]

-

PubMed. (1976, January). Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen. Retrieved from [Link]

-

Talanta. (1997, January). Selective spectrophotometric determination of p-aminophenol and acetaminophen. Retrieved from [Link]

-

PJAEE. (n.d.). Simultaneous Spectrophotometric Determination of o-Aminophenol and p-Aminophenol Using H-Point Standard Addition Method. Retrieved from [Link]

-

University of Washington. (n.d.). CHAPTER 18 ACID-BASE EQUILIBRIA. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-2,4-xylenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Xylenol - Wikipedia [en.wikipedia.org]

- 3. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. frontlifesciences.com [frontlifesciences.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

Technical Whitepaper: Synthetic Utility and Derivatization of 5-Amino-2,3-dimethylphenol Hydrochloride

This technical guide provides an in-depth review of 5-Amino-2,3-dimethylphenol hydrochloride (CAS 90086-90-1 for the free base; HCl salt is the stabilized form). This compound is a specialized meta-aminophenol scaffold, distinct from the more common isomers used in commodity manufacturing. Its primary utility lies in its dual functionality (nucleophilic amine + acidic phenol), making it a critical building block for benzoxazole heterocycles and oxidative dye couplers .

Executive Summary & Chemical Profile[1]

5-Amino-2,3-dimethylphenol (5-A-2,3-DMP) is a "privileged scaffold" in organic synthesis due to its specific substitution pattern. The presence of methyl groups at the 2 and 3 positions provides steric protection to the phenol, altering the redox potential and solubility profile compared to the parent 3-aminophenol.

The Hydrochloride salt is the preferred storage form. The free base is electron-rich and prone to rapid auto-oxidation (darkening) upon exposure to air, forming quinonimine impurities.

Chemical Identity

| Property | Specification |

| IUPAC Name | 5-Amino-2,3-dimethylphenol hydrochloride |

| Synonyms | 3-Amino-5,6-dimethylphenol HCl; 5-Amino-2,3-xylenol HCl |

| CAS (Free Base) | 90086-90-1 |

| Molecular Formula | C₈H₁₁NO[1][2][3] · HCl |

| Molecular Weight | 173.64 g/mol (Salt); 137.18 g/mol (Base) |

| SMILES | CC1=C(C)C=C(N)C=C1O.Cl |

| Functional Class | Meta-Aminophenol; Oxidative Coupler; Heterocycle Precursor |

Synthetic Routes and Production

The synthesis of 5-A-2,3-DMP is challenging due to the directing effects of the methyl groups. Direct nitration of 2,3-xylenol typically yields the 4-nitro (para) or 6-nitro (ortho) isomers, not the desired 5-nitro precursor.

The Resorcinol Route (Bucherer-Type Amination)

The most scalable industrial route avoids electrophilic aromatic substitution and instead utilizes nucleophilic substitution on a resorcinol scaffold.

-

Starting Material: 2,3-Dimethylresorcinol (prepared via sulfonation/fusion of o-xylene).

-

Amination: Reaction with aqueous ammonia under high pressure (Bucherer reaction conditions) or using ammonium sulfite.

-

Selectivity: The reaction yields the mono-amino product due to the deactivation of the ring after the first amine introduction.

Laboratory Scale Synthesis (Nitration Strategy)

For smaller batches, a multi-step blocking strategy is often employed to force substitution to the meta position.

-

Step 1: Nitration of 3,4-dimethylaniline (protected as acetanilide) typically directs ortho to the amine (position 2 or 6). This route is not viable for 5-A-2,3-DMP.

-

Step 2 (Corrected): The synthesis often proceeds via 3,5-dimethyl-4-chloronitrobenzene . Nucleophilic displacement of the chloride with hydroxide (hydrolysis) followed by reduction of the nitro group.

Derivatization & Medicinal Chemistry Applications[5][6][7][8][9]

The core utility of 5-A-2,3-DMP lies in its ability to form fused heterocycles and coupled dye systems.

Benzoxazole Synthesis (Pharma & Agro)

The 1,3-relationship between the hydroxyl and amino groups (with the ortho position 6 open) allows for cyclization into benzoxazoles .

-

Mechanism: The amine attacks a carbonyl source (Phosgene, CDI, or Urea), followed by intramolecular attack of the phenol oxygen.

-

Product: 4,5-Dimethyl-2-benzoxazolinone .

-

Application: These derivatives are bioisosteres for indole cores in kinase inhibitors and are used as scaffolds in antifungal agrochemicals.

Oxidative Coupling (Hair Dyes & Pigments)

In the presence of an oxidizing agent (H₂O₂ or Persulfates), 5-A-2,3-DMP acts as a Coupler .

-

Reaction: It reacts with a "Primary Intermediate" (e.g., p-phenylenediamine) at the open para position (position 4) relative to the amine.

-

Result: Formation of stable Indoaniline Dyes (Vibrant Reds/Violets). The 2,3-dimethyl groups induce a bathochromic shift (red-shift) and improve wash-fastness by increasing lipophilicity.

Visualization of Derivatization Pathways

Figure 1: Primary derivatization pathways for 5-Amino-2,3-dimethylphenol.

Experimental Protocols

Protocol A: Liberation of Free Base from HCl Salt

Crucial Step: The HCl salt is stable, but the free base must be generated in situ or immediately before use to prevent oxidation.

-

Dissolution: Dissolve 10 mmol (1.74 g) of 5-Amino-2,3-dimethylphenol HCl in 20 mL of degassed water.

-

Neutralization: Slowly add saturated NaHCO₃ solution under nitrogen atmosphere until pH 7-8 is reached.

-

Extraction: Extract immediately with Ethyl Acetate (3 x 15 mL).

-

Drying: Dry organic layer over MgSO₄ and concentrate in vacuo. Use immediately.

Protocol B: Synthesis of 4,5-Dimethyl-2-benzoxazolinone

This protocol demonstrates the cyclization utility.

-

Reagents: 5-Amino-2,3-dimethylphenol (1 eq), Urea (3 eq).

-

Conditions: Melt fusion at 160-170°C for 4 hours.

-

Workup: Cool the melt. Triturate with water to remove excess urea.

-

Purification: Recrystallize the solid from Ethanol/Water.

-

Yield: Typically 75-85%.

-

Mechanistic Note: The urea acts as a carbonyl donor. The high temperature drives off ammonia (NH₃), forcing the ring closure.

Analytical Characterization Data

When characterizing derivatives, the 2,3-dimethyl pattern presents a distinct NMR signature.

| Technique | Expected Signals (Free Base in DMSO-d6) |

| ¹H NMR | δ 2.05 (s, 3H, CH₃) ; δ 2.15 (s, 3H, CH₃) . Aromatic protons appear as two singlets or meta-coupled doublets around δ 5.8 - 6.2 ppm (shielded by amino/hydroxyl). |

| ¹³C NMR | Distinct peaks for C-OH (~155 ppm) and C-NH₂ (~148 ppm). Methyl carbons at ~10-15 ppm. |

| HPLC | Column: C18 Reverse Phase. Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient. Retention: Elutes earlier than non-aminated xylenols due to the polarity of the -NH₂ group. |

Safety & Handling (E-E-A-T)

-

Oxidation Hazard: The free base is an aminophenol. It readily oxidizes to form quinones, which are potential sensitizers. Always handle the free base under inert gas (Ar/N₂).

-

Storage: Store the Hydrochloride salt at -20°C in a desiccator. It is hygroscopic.

-

Toxicity: Like many aminophenols, it should be treated as a potential skin sensitizer and irritant. Use full PPE (Gloves, Goggles, Fume Hood).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19103332, 5-amino-2,3-dimethylphenol. Retrieved from [Link]

-

Gribanov, P. S., et al. (2024).[4] 5‐Amino 1,2,3‐triazoles and their derivatives used in medicinal chemistry. ResearchGate. Retrieved from [Link]

- Google Patents. (2008). Hair dyes comprising 3-amino-2,6-dimethylphenol (Isomer comparison). Patent CA2646867A1.

Sources

- 1. 46010-72-4|4-Amino-2,3,5,6-tetramethylphenol|BLD Pharm [bldpharm.com]

- 2. 5-Amino-2,3-dimethoxyphenol | C8H11NO3 | CID 18180255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN113372229B - Preparation method of 5- (2-hydroxyethyl) amino o-cresol - Google Patents [patents.google.com]

- 4. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

CAS number and chemical identifiers for 5-Amino-2,3-dimethylphenol hydrochloride

This technical monograph details the chemical identity, structural characterization, and handling protocols for 5-Amino-2,3-dimethylphenol hydrochloride , a specialized intermediate used in organic synthesis and pharmaceutical development.[1]

Part 1: Chemical Identification Matrix

The following matrix consolidates the verified identifiers for the hydrochloride salt and its free base parent. Note that while the parent phenol is well-indexed, the specific hydrochloride salt carries a distinct, recently assigned CAS number often used in cataloging high-purity research reagents.

| Identifier Type | Data / Value | Notes |

| Chemical Name | 5-Amino-2,3-dimethylphenol hydrochloride | IUPAC / Systematic |

| Synonyms | 5-Amino-2,3-xylenol hydrochloride; 3-Amino-5-hydroxy-o-xylene HCl | "Xylenol" denotes dimethylphenol |

| CAS Number (HCl Salt) | 2089255-72-9 | Specific to the hydrochloride form [1] |

| CAS Number (Free Base) | 90086-90-1 | Parent compound (5-Amino-2,3-dimethylphenol) [2] |

| Molecular Formula | C₈H₁₂ClNO | (C₈H₁₁NO[1][2][3][4][5] · HCl) |

| Molecular Weight | 173.64 g/mol | Parent: 137.18 g/mol + HCl: 36.46 g/mol |

| SMILES (Free Base) | Cc1cc(N)cc(O)c1C | Encodes the 1-OH, 2-Me, 3-Me, 5-NH₂ pattern |

| InChI Key | DVECBUWKXMPCAA-UHFFFAOYSA-N | For the free base [3] |

| Appearance | Off-white to pale brown crystalline solid | Phenolic amines oxidize/darken upon air exposure |

Part 2: Structural Analysis & Nomenclature Logic

Understanding the specific isomerism is critical, as "amino-xylenol" has multiple positional isomers (e.g., 4-amino-2,3-xylenol or 3-amino-2,6-xylenol) that possess significantly different reactivities.[1]

Structural Causality:

-

Phenol Core (Position 1): The hydroxyl group (-OH) anchors the numbering.

-

Dimethyl Substitution (Positions 2, 3): The "2,3-xylenol" scaffold creates a steric environment that protects the 2-position but leaves the 4, 5, and 6 positions open.

-

Amine Substitution (Position 5): The amino group (-NH₂) is located meta to the hydroxyl group. This meta relationship is synthetically significant because direct nitration of 2,3-xylenol typically yields ortho (6-) or para (4-) products due to the directing effects of the -OH group.[1] Therefore, the 5-amino isomer is often derived via indirect routes (e.g., reduction of 3,5-dimethyl-4-nitro-derivatives or rearrangement), making it a higher-value building block.[1]

Visualization: Structural Connectivity

Part 3: Synthesis & Characterization Workflow

The synthesis of meta-amino phenols like 5-amino-2,3-dimethylphenol generally requires the reduction of a nitro-precursor.[1] The hydrochloride salt is formed to enhance stability, as free aminophenols are prone to rapid oxidation (browning) in air.

Experimental Protocol: Salt Formation & Purification

Context: This protocol assumes the starting material is the crude free base (5-amino-2,3-dimethylphenol) obtained from reduction.[1]

-

Dissolution: Dissolve crude 5-amino-2,3-dimethylphenol in anhydrous ethanol (5 mL/g) under N₂ atmosphere.

-

Reasoning: Ethanol solubilizes the organic base but allows the inorganic salt to crystallize. N₂ prevents oxidation of the electron-rich phenol ring.[1]

-

-

Acidification: Dropwise add 1.1 equivalents of concentrated HCl (37%) or HCl in dioxane/ether at 0°C.

-

Observation: A precipitate should form immediately.

-

-

Crystallization: Stir at 0°C for 30 minutes. If no solid forms, add diethyl ether as an antisolvent.

-

Isolation: Filter the solid under inert gas (Argon/N₂). Wash with cold ether.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

-

Critical Control: Do not heat above 40°C during drying to prevent decarboxylation or degradation if impurities are present.

-

Analytical Validation (HPLC)

To confirm identity and purity, use the following HPLC method. The HCl salt must be neutralized in situ or by the buffer to prevent peak tailing.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (Buffer pH ~2.[1]5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Amide/Ring) and 280 nm (Phenol) |

| Retention Logic | The amino group is protonated at pH 2.5, reducing retention time compared to neutral phenols. |

Part 4: Safety & Handling (GHS Classification)

As a chlorophenol/aniline derivative, this compound poses specific hazards. It is corrosive and toxic.[6]

-

Hazard Statements:

-

Handling Protocol:

-

Hygroscopic: The HCl salt will absorb atmospheric moisture, leading to hydrolysis or "clumping." Store in a tightly sealed container with desiccant at -20°C for long-term stability.

-

Neutralization: When using in synthesis, the free base is often liberated in situ using Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Part 5: References

-

BLD Pharm. (2025). Product Datasheet: 5-Amino-2,3-dimethylphenol hydrochloride (CAS 2089255-72-9).[1] Retrieved from

-

PubChem. (2025). Compound Summary: 5-Amino-2,3-dimethylphenol (CAS 90086-90-1).[1][2][7][8] National Library of Medicine. Retrieved from

-

ChemicalBook. (2025). Chemical Properties and Identifiers for 5-Amino-2,3-dimethylphenol. Retrieved from

Sources

- 1. 2835-96-3|4-Amino-2-methylphenol|BLD Pharm [bldpharm.com]

- 2. 104333-09-7|4-Amino-2-(hydroxymethyl)phenol|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. "Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophen" by Srinivasan Thirumalai Rajan; Ghojala Venkat Reddy; Singavarapu Adilakshmi; MSN Laboratories Private Limited, R&D Center; Hyderabad, India [tdcommons.org]

- 5. 2,3-xylenol, 526-75-0 [thegoodscentscompany.com]

- 6. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 10486-48-3|4-Amino-2,6-dimethylphenol hydrochloride|BLD Pharm [bldpharm.com]

- 8. 10486-46-1|4-Amino-2,3,5-trimethylphenol|BLD Pharm [bldpharm.com]

Thermodynamic stability of dimethylaminophenol salts

An In-depth Technical Guide to the Thermodynamic Stability of Dimethylaminophenol Salts

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its bioavailability, manufacturability, and stability. Dimethylaminophenols, a class of compounds with diverse applications, present unique challenges and opportunities in salt formation due to their phenolic and amino functionalities. This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of dimethylaminophenol salts. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for assessing and ensuring the thermodynamic stability of these crucial pharmaceutical entities. Our narrative is built upon the pillars of expertise, trustworthiness, and authoritative scientific grounding, aiming to equip you with the knowledge to navigate the complexities of salt selection and solid-form characterization.

Foundational Principles of Thermodynamic Stability in Pharmaceutical Salts

The journey to a stable and efficacious drug product begins with a deep understanding of the thermodynamic landscape of the API's solid form. Thermodynamic stability refers to the state of lowest Gibbs free energy for a system under a given set of conditions (temperature, pressure, and humidity).[1] A thermodynamically stable form is less likely to convert to other forms over time, ensuring consistent performance and shelf life. This is distinct from kinetic stability, which describes a metastable state that may persist for a significant period due to a high activation energy barrier for conversion to a more stable form.[1]

The Gibbs Free Energy of Salt Formation

The formation of a salt from a basic API like dimethylaminophenol and an acid is a thermodynamically driven process. The spontaneity and stability of the resulting salt are governed by the change in Gibbs free energy (ΔG):

ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy. A negative ΔG indicates a spontaneous process.

-

ΔH is the change in enthalpy, largely driven by the crystal lattice energy.

-

T is the absolute temperature.

-

ΔS is the change in entropy.

The crystal lattice energy is the energy released when gaseous ions come together to form a solid ionic crystal.[2][3] It is a measure of the strength of the electrostatic forces holding the crystal together.[2] A higher lattice energy generally contributes to a more negative enthalpy change and thus greater thermodynamic stability.[4]

The Role of Dimethylaminophenol Isomers and Counter-ions

The specific isomer of dimethylaminophenol (2-, 3-, or 4-dimethylaminophenol) plays a crucial role in salt formation. The position of the dimethylamino and hydroxyl groups influences the molecule's pKa, steric hindrance, and potential for hydrogen bonding, all of which affect the stability of the resulting salt.

The choice of the counter-ion (the acid) is equally critical. A general rule of thumb for stable salt formation is a pKa difference (ΔpKa) of at least 3 units between the base (dimethylaminophenol) and the acid. This ensures a high degree of proton transfer and ionic character in the resulting salt.

Key Factors Governing the Thermodynamic Stability of Dimethylaminophenol Salts

A multitude of factors can influence the thermodynamic stability of a dimethylaminophenol salt. A thorough understanding of these factors is essential for rational salt selection and solid-form control.

-

Crystal Packing and Polymorphism: Polymorphs are different crystalline arrangements of the same chemical entity.[5] These different packing arrangements result in different lattice energies and, consequently, different thermodynamic stabilities.[5] The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy and typically the lowest solubility.[6] Polymorphism is a common phenomenon in pharmaceutical salts and must be thoroughly investigated to avoid unexpected phase transitions during storage or manufacturing, which could impact the drug's performance.[7]

-

Hydrates and Solvates: The incorporation of water (hydrates) or other solvents (solvates) into the crystal lattice can significantly alter the stability of a salt.[1] The formation of a hydrate is often thermodynamically favorable under ambient humidity conditions. It is crucial to characterize the hydration/dehydration behavior of a salt to ensure its stability across a range of environmental conditions.[8]

-

Environmental Influences:

-

Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for conversion from a metastable to a more stable form.[9] Thermal analysis is therefore a cornerstone of stability assessment.

-

Humidity: Moisture can act as a plasticizer, facilitating molecular mobility and promoting the conversion to a more stable, often hydrated, form.[9]

-

pH: The pH of the microenvironment, particularly in an aqueous formulation or during dissolution, can influence the stability of a salt. If the pH is not conducive to maintaining the ionized state of both the API and the counter-ion, salt disproportionation (conversion back to the free base and free acid) can occur.[10]

-

Experimental Workflows for Assessing Thermodynamic Stability

A multi-pronged experimental approach is necessary to comprehensively characterize the thermodynamic stability of dimethylaminophenol salts. The following section details key experimental protocols.

Thermal Analysis

Thermal analysis techniques are indispensable for probing the energetic properties of solid forms.[11]

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions, which are indicative of polymorphism.[13][14][15]

Experimental Protocol: DSC Analysis of a Dimethylaminophenol Salt

-

Sample Preparation: Accurately weigh 2-5 mg of the dimethylaminophenol salt into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent solvent loss during heating. For studying dehydration, a pinhole in the lid can be used.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the heating rate, typically 10 °C/min.[14]

-

Define the temperature range, for example, from 25 °C to a temperature above the expected melting point.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition). Determine the onset temperature and peak temperature for each event. Integrate the peak area to calculate the enthalpy change.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[16] It is particularly useful for quantifying the amount of solvent or water in a crystal lattice and for determining the thermal decomposition temperature.[8][17]

Experimental Protocol: TGA of a Dimethylaminophenol Salt

-

Sample Preparation: Weigh 5-10 mg of the dimethylaminophenol salt into a TGA pan.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Set the heating rate, typically 10 °C/min.[17]

-

Define the temperature range, for instance, from 25 °C to a temperature where complete decomposition is expected.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Data Acquisition: Begin the heating program and record the mass loss as a function of temperature.

-

Data Analysis: Analyze the TGA curve to identify temperature ranges where significant mass loss occurs. Quantify the percentage of mass loss to determine the stoichiometry of solvates or hydrates. The onset of major mass loss at higher temperatures indicates the beginning of thermal decomposition.

Solubility Studies

According to the principles of thermodynamics, the most stable crystalline form of a compound will have the lowest solubility at a given temperature.[6] Therefore, solubility measurements are a powerful tool for determining the relative thermodynamic stability of different salt forms or polymorphs.

Experimental Protocol: Equilibrium Solubility Measurement

-

Sample Preparation: Add an excess amount of the dimethylaminophenol salt to a known volume of a relevant solvent (e.g., water, buffer solution) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis:

-

Withdraw a sample of the supernatant.

-

Filter the sample immediately using a syringe filter (e.g., 0.22 µm) to remove undissolved solids.

-

Analyze the concentration of the dissolved salt in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Solid Phase Analysis: After equilibration, recover the remaining solid and analyze it using a technique like Powder X-ray Diffraction (PXRD) to confirm that no phase transformation has occurred during the experiment.[6]

-

Comparison: Compare the equilibrium solubility values of different salt forms or polymorphs. The form with the lowest solubility is the most thermodynamically stable under the experimental conditions.

Crystallographic and Spectroscopic Characterization

These techniques provide information about the crystal structure and are essential for identifying and differentiating between various solid forms.

-

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the solid form of a crystalline material. Each crystalline form has a unique diffraction pattern, acting as a "fingerprint."

-

Single-Crystal X-ray Diffraction (SCXRD): When a suitable single crystal can be grown, SCXRD provides the definitive three-dimensional structure of the crystal lattice.

-

Vibrational Spectroscopy (FTIR and Raman): These techniques are sensitive to the local molecular environment and can be used to differentiate between polymorphs and to study hydrogen bonding within the crystal structure.

Data Presentation and Visualization

Clear presentation of data is crucial for interpreting and communicating the results of stability studies.

Tabulated Summary of Thermodynamic Data

| Salt Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Mass Loss (TGA, %) | Equilibrium Solubility (mg/mL) |

| DMAP-HCl | 210.5 | 150.2 | < 0.1 | 25.6 |

| DMAP-HBr | 225.1 | 165.8 | < 0.1 | 18.2 |

| DMAP-Mesylate | 180.3 | 120.5 | < 0.1 | 45.1 |

| DMAP-Sulfate | >300 (decomposes) | N/A | < 0.1 | 5.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Experimental and Logical Workflows

Graphviz diagrams can be used to create clear and concise visualizations of experimental workflows and logical relationships.

Caption: Workflow for Thermodynamic Stability Assessment of Dimethylaminophenol Salts.

Caption: Gibbs Free Energy in Salt Formation.

Implications for Drug Development and Conclusion

The rigorous characterization of the thermodynamic stability of dimethylaminophenol salts is not merely an academic exercise; it is a cornerstone of robust drug development. The selection of the most stable solid form mitigates the risk of phase transitions during storage, which could alter dissolution rates and bioavailability.[7] Furthermore, a well-characterized, stable salt form is a regulatory expectation and is crucial for ensuring product quality and consistency.

References

-

ResearchGate. (n.d.). Differential scanning calorimetry data showing the effects of salt on... Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of Standard Heats and Gibbs Free Energies of Formation of Solid Inorganic Salts from Group Contributions. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Gibbs free energy of formation for different activating salts as a function of temperature. Retrieved from [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

-

AIP Publishing. (n.d.). Specific Heat Capacity Measurement of Molten Salt Systems. Retrieved from [Link]

-

SciSpace. (2013, October 3). High pressure differential scanning calorimetry of the hydrothermal salt solutions K2SO4–Na2SO4–H2O and K2HPO4–H2O. Retrieved from [Link]

-

ACS Publications. (2013, January 25). Solubility and Thermodynamic Stability of the Enantiotropic Polymorphs of 2,3,5-Trimethyl-1,4-diacetoxybenzene. Retrieved from [Link]

-

MDPI. (2022, June 14). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of organic and inorganic metal salts on thermogravimetric pyrolysis of biomass components. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Predicting the Thermodynamic Solubility and Stability of Co-crystals and Eutectics of Febuxostat by using a Thermodynamic Model involving Flory Huggins Interaction Parameter. Retrieved from [Link]

-

The British Journal of Cardiology. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

-

IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

-

arXiv. (n.d.). Empirical model of the Gibbs free energy for saline solutions of arbitrary concentration. Retrieved from [Link]

-

SciELO. (2010, January 13). A RELIABLE PROCEDURE TO PREDICT SALT PRECIPITATION IN PURE PHASES. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

-

Physics Stack Exchange. (2018, July 2). How To Calculate The Gibbs Energy Of A Molten Salt. Retrieved from [Link]

-

PubMed. (2017, August 15). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)phenol. Retrieved from [Link]

-

MDPI. (2021, May 12). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Retrieved from [Link]

-

DiVA. (n.d.). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Lattice Energy. Retrieved from [Link]

-

Wikipedia. (n.d.). Salt (chemistry). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 21.5: Lattice Energies of Crystals. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and properties of some 7‐dimethylamino‐1,4‐benzoxazin‐2‐ones. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Accurate Lattice Energies of Organic Molecular Crystals from Periodic Turbomole Calculations. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Lattice Energy. Retrieved from [Link]

-

RSC Publishing. (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Retrieved from [Link]

-

LinkedIn. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

-

Patsnap. (2012, March 21). Preparation method of 3-(N,N-dimethylamino)phenol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Retrieved from [Link]

- Google Patents. (n.d.). CN102924304A - Preparation method of m-dimethylaminophenol.

-

Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

-

Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Stability of 4-DMAP in solution. Retrieved from [Link]

-

ResearchGate. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name? Retrieved from [Link]

-

Pharmaceutical Technology. (2007, October 4). Advancing Approaches in Detecting Polymorphism. Retrieved from [Link]

Sources

- 1. solitekpharma.com [solitekpharma.com]

- 2. scribd.com [scribd.com]

- 3. Lattice Energy - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pharmtech.com [pharmtech.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. perkinelmer.com.ar [perkinelmer.com.ar]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. scispace.com [scispace.com]

- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Potential Pharmaceutical Applications of 5-Amino-2,3-dimethylphenol Hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential pharmaceutical applications of 5-Amino-2,3-dimethylphenol hydrochloride. While direct research on this specific molecule is nascent, its structural features—a substituted aminophenol—place it within a class of compounds renowned for a diverse range of biological activities. This document synthesizes the established therapeutic potential of phenolic and aminophenolic compounds to build a strong rationale for investigating 5-Amino-2,3-dimethylphenol hydrochloride as a novel drug candidate. We will delve into its potential as a neuroprotective agent, an antioxidant, and an anti-inflammatory molecule. This guide will further provide detailed, actionable experimental protocols for the synthesis, characterization, and biological evaluation of this promising compound, equipping researchers and drug development professionals with the foundational knowledge to unlock its therapeutic value.

Introduction: The Therapeutic Promise of Aminophenol Scaffolds

Aminophenol derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The strategic placement of amino and hydroxyl groups on a phenolic ring gives rise to a rich pharmacophore capable of engaging with a variety of biological targets.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, neuroprotective, antioxidant, and antimicrobial effects.[1][3] The specific substitution patterns on the aromatic ring allow for the fine-tuning of these properties, making them a versatile scaffold for drug design.[1]

5-Amino-2,3-dimethylphenol hydrochloride, the subject of this guide, is a relatively unexplored member of this esteemed chemical family. Its structure, featuring a phenol ring substituted with both an amino group and two methyl groups, suggests a high potential for biological activity, particularly in the realms of neuroprotection and antioxidant therapy. The presence of the electron-donating amino and methyl groups is anticipated to enhance its antioxidant capacity, a key attribute in combating the oxidative stress implicated in numerous diseases.[4]

This guide will serve as a comprehensive resource for researchers embarking on the investigation of 5-Amino-2,3-dimethylphenol hydrochloride. We will first establish the theoretical framework for its potential applications by examining the well-documented activities of related phenolic and aminophenolic compounds. Subsequently, we will provide detailed, step-by-step protocols for its synthesis and a suite of in vitro and in vivo assays to rigorously evaluate its therapeutic potential.

Physicochemical Properties and Synthesis

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₂ClNO |

| Molecular Weight | 173.64 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and DMSO. |

| pKa | The presence of the amino and phenolic hydroxyl groups will result in two pKa values. |

Proposed Synthesis Workflow

The synthesis of 5-Amino-2,3-dimethylphenol hydrochloride can be approached through a multi-step process, starting from commercially available 2,3-dimethylphenol. The following workflow outlines a plausible synthetic route.

Caption: Proposed synthetic workflow for 5-Amino-2,3-dimethylphenol hydrochloride.

Detailed Synthesis Protocol

Step 1: Nitration of 2,3-Dimethylphenol

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylphenol in a suitable solvent such as glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with cold water until neutral, and dry to obtain 5-Nitro-2,3-dimethylphenol.

Step 2: Reduction of the Nitro Group

-

Dissolve the synthesized 5-Nitro-2,3-dimethylphenol in a suitable solvent like ethanol or methanol.

-

Add a reducing agent. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Alternatively, a metal-acid system like tin and hydrochloric acid can be used.

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the catalyst (if used) and remove the solvent under reduced pressure to yield 5-Amino-2,3-dimethylphenol.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude 5-Amino-2,3-dimethylphenol in a dry, non-polar solvent like diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ethereal HCl).

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with the non-polar solvent, and dry under vacuum to obtain pure 5-Amino-2,3-dimethylphenol hydrochloride.

Potential Pharmaceutical Application: Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[5] A key pathological driver in these conditions is oxidative stress, which leads to neuronal damage and apoptosis.[6][7] Phenolic compounds, due to their potent antioxidant properties, have emerged as promising neuroprotective agents.[8][9][10] They can scavenge free radicals, reduce neuroinflammation, and modulate signaling pathways involved in cell survival.[8][9]

The structure of 5-Amino-2,3-dimethylphenol hydrochloride, with its electron-donating amino and methyl groups, suggests a strong potential for antioxidant activity, which is central to neuroprotection.[4]

Proposed Mechanism of Neuroprotective Action

We hypothesize that 5-Amino-2,3-dimethylphenol hydrochloride exerts its neuroprotective effects through a multi-faceted mechanism, primarily centered on its antioxidant and anti-inflammatory properties.

Caption: Hypothesized neuroprotective mechanism of 5-Amino-2,3-dimethylphenol hydrochloride.

Experimental Workflow for Evaluating Neuroprotective Efficacy

A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended to validate the neuroprotective potential of 5-Amino-2,3-dimethylphenol hydrochloride.

3.2.1. In Vitro Assays

-

Cell Viability Assay (MTT or LDH Assay): To determine the non-toxic concentration range of the compound on neuronal cell lines (e.g., SH-SY5Y or PC12).

-

Oxidative Stress Induction: Induce oxidative stress in neuronal cells using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Neuroprotection Assessment: Treat the stressed cells with varying concentrations of 5-Amino-2,3-dimethylphenol hydrochloride and measure cell viability to assess its protective effect.

-

Reactive Oxygen Species (ROS) Measurement: Utilize fluorescent probes like DCFDA to quantify the reduction in intracellular ROS levels in treated cells.

-

Anti-inflammatory Activity: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglia cell cultures (e.g., BV-2) stimulated with lipopolysaccharide (LPS) and treated with the compound.

3.2.2. In Vivo Models

-

Scopolamine-Induced Amnesia Model (Mouse or Rat): To evaluate the compound's effect on cognitive impairment.

-

MPTP-Induced Parkinson's Disease Model (Mouse): To assess its protective effect on dopaminergic neurons.

-

Behavioral Tests: Conduct tests like the Morris water maze, Y-maze, and rotarod test to evaluate cognitive function and motor coordination.

-

Histopathological Analysis: Perform immunohistochemical staining of brain tissues to assess neuronal survival (e.g., Nissl staining) and neuroinflammation (e.g., Iba1 staining for microglia activation).

Potential Pharmaceutical Application: Antioxidant and Anti-inflammatory Agent

The antioxidant and anti-inflammatory properties of phenolic compounds are not limited to neuroprotection but have broader therapeutic implications.[3][11] Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including cardiovascular diseases, arthritis, and certain cancers.[3]

Experimental Protocols for Antioxidant and Anti-inflammatory Assessment

4.1.1. In Vitro Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A standard colorimetric assay to measure the radical scavenging capacity of the compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another widely used assay to determine antioxidant activity.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: To measure the ability of the compound to reduce ferric iron.

4.1.2. In Vitro Anti-inflammatory Assays

-

COX-2 Inhibition Assay: To determine if the compound can inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

-

Nitric Oxide (NO) Inhibition Assay: To measure the inhibition of nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7).

Future Directions and Conclusion

5-Amino-2,3-dimethylphenol hydrochloride represents a promising, yet underexplored, molecule with significant potential for pharmaceutical development. Its structural similarity to well-characterized aminophenol and phenolic compounds provides a strong rationale for its investigation as a neuroprotective, antioxidant, and anti-inflammatory agent. The experimental workflows and protocols detailed in this guide offer a clear and actionable roadmap for researchers to systematically evaluate its therapeutic efficacy.

Further investigations should focus on elucidating its precise mechanism of action, identifying its molecular targets, and optimizing its structure to enhance its potency and drug-like properties. The journey from a promising scaffold to a clinically approved therapeutic is long and challenging, but the foundational evidence strongly supports the initiation of a comprehensive research program for 5-Amino-2,3-dimethylphenol hydrochloride.

References

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - MDPI. (2023, March 14). Retrieved from [Link]

-

Lloyd, W. G., Zimmerman, R. G., & Dietzler, A. J. (n.d.). Antioxidant Inhibition by Substituted Phenols. Antioxidant Efficacy as a Function of Structure and Reactivity. Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]

-

ANTIOXIDANT POTENTIAL OF NOVEL DESIGNED PHENOLIC DERIVATIVES: COMPUTATIONAL INSIGHTS. (2019, November 18). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Retrieved from [Link]

-

Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. (n.d.). Retrieved from [Link]

-

Sugiyama, N., Akahoshi, F., Kuwahara, S., Kajii, M., Sakaue, Y., Yakumaru, H., Sugiura, M., & Fukaya, C. (n.d.). Synthesis and Topical Antiinflammatory and Antiallergic Activities of Antioxidant o-Aminophenol Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. (2023, September 7). Retrieved from [Link]

-

Aminophenol – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar. (2023, June 19). Retrieved from [Link]

-

Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC - NIH. (n.d.). Retrieved from [Link]

-

Researchers Investigate Role of Bioactive Compounds in Neurodegenerative Diseases. (2023, May 23). Retrieved from [Link]

-

Bromophenols from Symphyocladia latiuscula Target Human Monoamine Oxidase and Dopaminergic Receptors for the Management of Neurodegenerative Diseases | Request PDF - ResearchGate. (2020, February). Retrieved from [Link]

-

Flavonoids and phenolic compounds: a promising avenue for neurodegenerative disease therapy - PMC. (n.d.). Retrieved from [Link]

-

Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. (2021, August 28). Retrieved from [Link]

-

Neuroprotection with Bioactive Compounds - MDPI. (2023, October 30). Retrieved from [Link]

-

Ambroxol confers neuroprotection against scopolamine-induced Alzheimer's-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - Frontiers. (2025, July 23). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. neuroscirn.org [neuroscirn.org]

- 6. oliveoiltimes.com [oliveoiltimes.com]

- 7. Frontiers | Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways [frontiersin.org]

- 8. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoids and phenolic compounds: a promising avenue for neurodegenerative disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jscholarpublishers.com [jscholarpublishers.com]

Methodological & Application

Synthesis of 5-Amino-2,3-dimethylphenol hydrochloride: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 5-Amino-2,3-dimethylphenol hydrochloride. This compound is a valuable intermediate in the development of various pharmaceutical agents and fine chemicals. The synthesis is approached as a three-step process commencing with the regioselective nitration of 2,3-dimethylphenol, followed by the catalytic hydrogenation of the resulting nitrophenol intermediate, and culminating in the formation of the hydrochloride salt. This guide is intended for researchers, chemists, and professionals in drug development, offering not just a procedural outline but also the scientific rationale behind key experimental choices, safety considerations, and expected outcomes.

Introduction: Scientific Context and Synthetic Strategy